N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a furan ring, and a naphthodioxine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of N’-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves multiple steps:
Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid: This can be achieved through the nitration of phenylfuran followed by carboxylation.
Formation of the hydrazide: The carboxylic acid is then converted to its corresponding hydrazide using hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde under acidic conditions to form the final product
Chemical Reactions Analysis
N’-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide undergoes several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various oxidizing agents like potassium permanganate.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways
Mechanism of Action
The mechanism of action of N’-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The nitrophenyl group may play a role in its biological activity by participating in redox reactions or forming reactive intermediates .
Comparison with Similar Compounds
Similar compounds include:
5-(4-nitrophenyl)furan-2-carboxylic acid: Shares the nitrophenyl and furan moieties but lacks the naphthodioxine structure.
2,3-dihydronaphtho[2,3-b][1,4]dioxine derivatives: These compounds share the naphthodioxine core but differ in their substituents
N’-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is unique due to its combination of these structural elements, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6/c28-24(23-14-31-21-11-16-3-1-2-4-17(16)12-22(21)33-23)26-25-13-19-9-10-20(32-19)15-5-7-18(8-6-15)27(29)30/h1-13,23H,14H2,(H,26,28)/b25-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPSMRSREYHTIV-MXAYSNPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.